N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide

Physicochemical Property Comparison Drug-Likeness Lead Optimization

Sourcing authentic NLRP3 chemotype probes with patent-validated architecture is a recurring bottleneck in inflammasome drug discovery. This compound-featuring the 6-methylpyridazine head group and 2-phenoxypropanamide tail disclosed in Novartis WO2020234715A1-resolves that gap. • Enables direct SAR benchmarking against patent-exemplified analogs in THP-1 IL-1β release assays • Serves as a low-MW (349.4 g/mol) control for assessing permeability/solubility trade-offs within the pyridazine series • Structurally distinct from cholinesterase-inhibiting phenylpyridazines, reducing off-target confounding in neuroinflammation models. Supplied with ≥95% purity and rigorous analytical documentation to ensure lot-to-lot reproducibility.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1207047-27-5
Cat. No. B2768043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide
CAS1207047-27-5
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-14-8-13-19(23-22-14)26-18-11-9-16(10-12-18)21-20(24)15(2)25-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,24)
InChIKeyWPNCFIJJBYHRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazine NLRP3 Inhibitor Overview


N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide (CAS 1207047-27-5) belongs to the pyridazin-3-yl phenol ether class, a scaffold featured prominently in Novartis's NLRP3 inflammasome inhibitor patent family (WO2020234715A1) for the treatment of inflammatory and metabolic diseases [1]. The compound integrates a 6-methylpyridazine head group, a phenoxy linker, and a 2-phenoxypropanamide tail, yielding a molecular formula of C20H19N3O3 (MW ~349.4). Its structural architecture suggests potential for modulating the NLRP3 inflammasome pathway, a validated target in sterile inflammation, gout, and neurodegenerative disorders [2]. However, direct, publicly available bioactivity data for this specific compound remains limited as of 2026.

NLRP3 pathway research – Pyridazin-3-yl phenol chemotype from Novartis patent family (WO2020234715A1).
SAR exploration fit – 2-Phenoxypropanamide tail enables amide subsite probing versus simpler analogs.
Cell-based assay context – Reported scaffold supports IL-1β release assay fit in THP-1 cells (class-level evidence).

Structural Specificity vs Close Analogs


Within the pyridazin-3-yl phenol class, even minor structural modifications profoundly alter NLRP3 inhibitory potency and selectivity. The Novartis patent WO2020234715A1 demonstrates that variations in the amide side chain (e.g., isobutyramide vs. phenoxypropanamide) and substitution pattern on the central phenyl ring dramatically shift IC50 values against NLRP3-mediated IL-1β release in THP-1 cells [1]. The target compound's 2-phenoxypropanamide moiety introduces distinct hydrogen-bonding capacity and lipophilicity relative to simpler amide analogs, potentially affecting both target binding and pharmacokinetic properties. Generic substitution with a compound bearing a different amide tail or pyridazine substitution pattern risks loss of on-target activity or introduction of off-target effects, particularly given the conserved ATP-binding pockets across the NLR family [2].

Amide side-chain sensitivity
Changing the 2-phenoxypropanamide tail to a simpler alkyl amide may shift NLRP3 inhibitory potency significantly (class-level SAR).
Pyridazine substitution pattern
Alterations on the central phenyl ring or pyridazine head group may introduce off-target interactions with conserved ATP-binding pockets in the NLR family.
Chemotype specificity
Generic replacement with a non-phenoxypropanamide pyridazine analog risks loss of inflammasome pathway modulation and potential shift toward cholinesterase inhibition.

Differentiation Evidence vs Analogs


Physicochemical Advantage: Lower Molecular Weight

The target compound (C20H19N3O3, MW 349.4) is significantly smaller than US10202379 Reference Example 629 (C25H23N3O4, MW 429.5) and other patent intermediates, which typically possess additional phenyl or heterocyclic substituents that increase molecular weight and topological polar surface area (tPSA) . Lower MW and tPSA are associated with improved passive membrane permeability and oral bioavailability potential, as delineated by Lipinski's Rule of Five.

MW Comparison
Cross-study comparable
Target: 349.4 g/mol
42 heavy atoms
vs
US10202379 Ex. 629: 429.5 g/mol
52 heavy atoms
80.1 g/mol reduction (18.7%); 10 fewer heavy atoms
Lower MW may support passive permeability in cell-based screening contexts.
Calculated from formula; experimental determination advised.
Physicochemical Property Comparison Drug-Likeness Lead Optimization

Class-Level NLRP3 Inhibitory Activity

The Novartis patent WO2020234715A1 discloses that pyridazin-3-yl phenol compounds with diverse amide substituents inhibit NLRP3 inflammasome activation in LPS/nigericin-stimulated THP-1 cells, with IC50 values spanning from sub-micromolar to >10 µM depending on the amide tail group [1]. While compound-specific IC50 data for CAS 1207047-27-5 are not publicly disclosed, the patent's Markush structure encompasses the target compound's core scaffold. The 2-phenoxypropanamide tail present in the target compound provides a hydrogen bond acceptor (ether oxygen) and aromatic ring that are absent in simpler alkyl amide analogs, potentially enhancing binding affinity through additional interactions with the NACHT domain.

NLRP3 Inhibition
Class-level inference
Compound-specific IC50 not publicly disclosed; chemotype encompassed by patent Markush structure (WO2020234715A1).
Amide tail identity likely critical for NLRP3 potency based on patent SAR.
Verify in-house using LPS/nigericin-stimulated THP-1 IL-1β release assay.
NLRP3 Inflammasome IL-1β Release Structure-Activity Relationship

Selectivity vs Cholinesterase Inhibitors

Kilic et al. (2018) reported that phenylpyridazine-based propanamide and carboxamide derivatives exhibit selective acetylcholinesterase (AChE) inhibition with IC50 values ranging from 0.11 to 2.69 µM [1]. The target compound differs from this series by possessing an ether oxygen linker (pyridazin-3-yl-O-phenyl) rather than a direct carbon-nitrogen or carbon-carbon bond, and by incorporating a 2-phenoxypropanamide group instead of a simple propanamide. These structural features are expected to shift the biological target profile from cholinesterase inhibition toward NLRP3 inflammasome modulation, as evidenced by the distinct chemotype representation in Novartis's NLRP3 patent family [2].

Target Selectivity
Class-level inference
Target chemotype: ether-linked pyridazine, phenoxypropanamide tail → NLRP3
vs
Comparator chemotype: carboxamide-linked phenylpyridazine → AChE
Chemotype divergence predicts distinct primary target engagement profile.
May avoid cholinesterase off-target activity; supports NLRP3-focused screening.
Direct comparative data unavailable; verify in target-based assays (AChE/NLRP3).
Acetylcholinesterase Butyrylcholinesterase Target Selectivity

Application Scenarios


NLRP3 SAR Exploration

This compound serves as a tool for structure-activity relationship (SAR) studies within the pyridazin-3-yl phenol NLRP3 inhibitor series disclosed by Novartis (WO2020234715A1) [1]. Its 2-phenoxypropanamide tail provides a distinct hydrogen-bonding and steric profile compared to simpler amide analogs, enabling medicinal chemists to probe the amide-binding subsite of the NLRP3 NACHT domain. Researchers can benchmark the compound's cellular activity in THP-1 inflammasome activation assays and compare results with patent-disclosed analogs to map SAR trends.

Negative Control for Cholinesterase Screens

Because structurally related phenylpyridazine propanamides are established cholinesterase inhibitors (Kilic et al., 2018, Bioorganic Chemistry) [1], the target compound's ether-linked pyridazine and 2-phenoxypropanamide tail may render it inactive or weakly active against AChE/BChE. This makes it a suitable chemotype control for confirming that observed cellular effects in neuroinflammation models are NLRP3-mediated rather than resulting from off-target cholinesterase inhibition.

Physicochemical Benchmarking

With a molecular weight of 349.4 g/mol and 42 heavy atoms, this compound is significantly smaller than many pyridazine patent intermediates (e.g., US10202379 Reference Example 629, MW 429.5) [1]. It can serve as a low-MW benchmark for assessing how molecular size reduction affects NLRP3 inhibitory potency, cellular permeability, and solubility within the pyridazine chemotype. Computational chemists may use it to validate in silico models predicting the relationship between molecular properties and inflammasome inhibition.

In Vivo Proof-of-Concept Studies

If in-house cellular assays confirm sub-micromolar NLRP3 inhibitory activity consistent with the Novartis patent chemotype [1], the compound's moderate molecular weight and calculated lipophilicity suggest suitability for oral dosing in murine models of NLRP3-driven diseases, including gout, peritonitis, and sterile inflammation. Researchers should first establish in vitro potency and selectivity before proceeding to pharmacokinetic and efficacy studies.

Application
Selection Property
Validation Focus
NLRP3 SAR exploration
2-Phenoxypropanamide tail for amide subsite probing
Benchmark against patent-disclosed analogs in IL-1β release assay
Cholinesterase counter-screen control
Ether-linked pyridazine and phenoxypropanamide tail profile
Confirm NLRP3-mediated effects in neuroinflammation models vs off-target AChE activity
Low-MW pyridazine benchmark
Molecular weight reduction vs patent intermediates
Assess permeability and solubility impact in parallel SAR studies
In vivo NLRP3 model research
Moderate MW and lipophilicity for oral exposure context
Establish in vitro potency/selectivity prior to PK and sterile inflammation model studies
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